N,N-dimethyl-2-(4-phenyl-1,2-dihydronaphthalen-2-yl)ethanamine;oxalic acid
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Overview
Description
N,N-dimethyl-2-(4-phenyl-1,2-dihydronaphthalen-2-yl)ethanamine; oxalic acid is a complex organic compound that combines an amine with an oxalic acid moiety. This compound is notable for its unique structure, which includes a naphthalene ring system, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(4-phenyl-1,2-dihydronaphthalen-2-yl)ethanamine typically involves the reaction of 4-phenyl-1,2-dihydronaphthalene with N,N-dimethylamine under specific conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through distillation or crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(4-phenyl-1,2-dihydronaphthalen-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while reduction could produce more saturated amines.
Scientific Research Applications
N,N-dimethyl-2-(4-phenyl-1,2-dihydronaphthalen-2-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N-dimethyl-2-(4-phenyl-1,2-dihydronaphthalen-2-yl)ethanamine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-2,2-diphenyl-4-{4-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-piperidinyl}butanamide
- N,N-dimethyl-4-((2-(5-(2-(5-phenyl-1,3,4-oxadiazole-2-yl)hydrazinyl)-1,3,4-thiadiazol-2-yphydrazono)methyl)aniline
Uniqueness
Compared to similar compounds, N,N-dimethyl-2-(4-phenyl-1,2-dihydronaphthalen-2-yl)ethanamine is unique due to its naphthalene ring system, which imparts distinct chemical and physical properties
Properties
CAS No. |
83658-08-6 |
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Molecular Formula |
C22H25NO4 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-(4-phenyl-1,2-dihydronaphthalen-2-yl)ethanamine;oxalic acid |
InChI |
InChI=1S/C20H23N.C2H2O4/c1-21(2)13-12-16-14-18-10-6-7-11-19(18)20(15-16)17-8-4-3-5-9-17;3-1(4)2(5)6/h3-11,15-16H,12-14H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
ZEGAQZTXYLEWOI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1CC2=CC=CC=C2C(=C1)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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